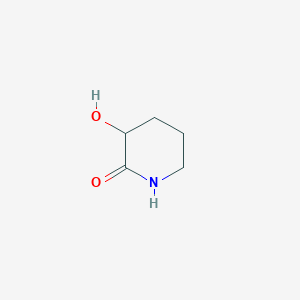

3-Hydroxypiperidin-2-one

Description

Properties

IUPAC Name |

3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLZUPYJFFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295242 | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-08-3 | |

| Record name | 3-Hydroxypiperidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19365-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19365-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 3-Hydroxypiperidin-2-one Scaffold

An In-Depth Technical Guide to the Synthesis and Properties of 3-Hydroxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a six-membered piperidine ring functionalized with a hydroxyl group at the C3 position and a carbonyl group at the C2 position, forming a δ-lactam structure. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in various natural products and pharmacologically active molecules.[1][2] The stereocenter at the C3 position makes it a valuable chiral building block for the asymmetric synthesis of complex therapeutic agents, particularly in the development of drugs targeting neurological disorders and certain cancers.[3][4] Its utility as a synthetic intermediate is enhanced by the presence of two distinct functional groups—a secondary alcohol and a secondary amide (lactam)—which allow for selective modifications and the generation of diverse molecular libraries.[5] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights for its application in research and development.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, including chemical synthesis from pyridine precursors and advanced chemoenzymatic methods for producing enantiomerically pure forms.

Chemical Synthesis via Hydrogenation of Pyridine Derivatives

A prevalent and scalable method for synthesizing the piperidone core involves the catalytic hydrogenation of corresponding pyridine derivatives. The reduction of 3-hydroxypyridin-2(1H)-one (the tautomer of 2,3-dihydroxypyridine) provides a direct route to the racemic this compound.

The choice of catalyst is critical for achieving high yield and selectivity under manageable conditions. While various platinum-group metals can be employed, rhodium catalysts such as Rhodium(III) oxide (Rh₂O₃) have demonstrated high efficacy for the hydrogenation of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[6] The mechanism involves the activation of hydrogen by the metal surface and its stepwise addition across the aromatic ring, reducing it to the saturated piperidine system. It was noted that the hydrogenation of 2-hydroxypyridines specifically yields δ-lactams, which aligns perfectly with the desired product structure.[6]

Caption: Catalytic hydrogenation of a pyridine precursor.

Enantioselective Synthesis: Chemoenzymatic Resolution

For applications in drug development, obtaining enantiomerically pure forms of this compound is paramount. Chemoenzymatic methods, which combine chemical synthesis with highly selective enzymatic reactions, offer an efficient and practical approach.[7] A widely adopted strategy is the kinetic resolution of a racemic mixture using lipases.

The process typically begins with the chemical synthesis of a racemic precursor, such as 3-acetoxy-piperidin-2-one. This racemic acetate is then subjected to enzymatic alcoholysis or hydrolysis. Lipases, such as immobilized lipase from Pseudomonas cepacia (Amano PS-C) or Candida antarctica lipase B (CAL-B), exhibit high enantioselectivity.[7][8] The enzyme selectively catalyzes the deacetylation of one enantiomer, leaving the other enantiomer as the acetate.

For instance, in the presence of an alcohol like n-butanol, the lipase will preferentially catalyze the alcoholysis of (R)-3-acetoxy-piperidin-2-one to yield (R)-3-hydroxy-piperidin-2-one, while the (S)-3-acetoxy-piperidin-2-one remains largely unreacted.[7] The resulting mixture of the hydroxy compound and the unreacted acetate can then be easily separated by standard chromatographic techniques. The resolved acetate can subsequently be chemically hydrolyzed to afford the other enantiopure alcohol. This method allows for the preparation of both enantiomers in high enantiomeric excess (>99%).[7]

Caption: Workflow for the enantioselective synthesis of this compound.

Part 2: Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of this compound.

Physicochemical Data

The key physical properties of this compound are summarized below. Its hydroxyl and amide groups allow for hydrogen bonding, contributing to its solid state at room temperature and its predicted solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [9] |

| Molecular Weight | 115.13 g/mol | [9] |

| Appearance | Off-white to light brown solid | [10] |

| Melting Point | 141-142 °C | [10] |

| Boiling Point | 352.3 ± 35.0 °C (Predicted) | [11] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 12.82 ± 0.20 (Predicted) | [10] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation. The expected data based on the structure are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature several key signals. A multiplet around 4.0-4.3 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approx. 1.8-3.5 ppm). A broad singlet for the N-H proton of the lactam (typically > 7.0 ppm, can exchange with D₂O) and a signal for the O-H proton (variable, can exchange) would also be expected.[7][12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A characteristic signal for the carbonyl carbon (C=O) of the lactam would be observed in the range of 170-180 ppm. The carbon attached to the hydroxyl group (CH-OH) would appear around 60-70 ppm. The remaining aliphatic carbons of the ring would resonate between 20-50 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong, characteristic absorption bands. A strong, broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretch of the lactam. A sharp, strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the six-membered lactam ring.

-

MS (Mass Spectrometry): In an Electron Ionization (EI-MS) spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 115, corresponding to the molecular weight of the compound.[7] Common fragmentation patterns would involve the loss of water (H₂O) or the formyl radical (CHO).

Part 3: Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile platform for chemical modification.

Key Chemical Transformations

-

Reactions at the Hydroxyl Group: The secondary alcohol can undergo standard transformations. It can be acylated to form esters (as in the precursor for enzymatic resolution), etherified, or oxidized to the corresponding ketone (piperidine-2,3-dione). These reactions are fundamental for creating analogs with modified polarity and hydrogen bonding capability.

-

Reactions at the Lactam Nitrogen: The N-H bond of the lactam can be deprotonated and subsequently alkylated or acylated to introduce substituents on the nitrogen atom. This is a common strategy in drug design to modulate pharmacokinetic properties such as membrane permeability and metabolic stability.

Application in Drug Discovery

The enantiopure forms of this compound, particularly the (S)-enantiomer, are valuable precursors for the synthesis of complex alkaloids and other biologically active compounds.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] By using this compound as a starting material, medicinal chemists can introduce chirality and functionality in a controlled manner, accelerating the discovery of new therapeutic agents. Its derivatives are being explored in various therapeutic areas, including as potential inhibitors of metalloenzymes and as agents for treating neurodegenerative diseases.[13]

Part 4: Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps discussed.

Protocol 1: Chemoenzymatic Resolution of (±)-3-Acetoxy-piperidin-2-one

This protocol is adapted from established lipase-mediated resolution procedures.[7]

Objective: To resolve racemic 3-acetoxy-piperidin-2-one to obtain enantiomerically enriched (R)-3-hydroxy-piperidin-2-one and (S)-3-acetoxy-piperidin-2-one.

Materials:

-

(±)-3-Acetoxy-piperidin-2-one

-

Immobilized Lipase from Pseudomonas cepacia (Amano PS-C)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butanol

-

Silica gel for column chromatography

-

Ethyl acetate, Hexane (for chromatography)

Procedure:

-

In a dry flask, dissolve (±)-3-acetoxy-piperidin-2-one (1.0 eq) in anhydrous THF.

-

Add n-butanol (1.5 eq) to the solution.

-

Add the immobilized lipase (e.g., 50% by weight of the substrate) to the reaction mixture.

-

Seal the flask and stir the suspension at a controlled temperature (e.g., 45 °C).

-

Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both products.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

-

Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the more polar (R)-3-hydroxy-piperidin-2-one from the less polar (S)-3-acetoxy-piperidin-2-one.

-

Analyze the enantiomeric excess (ee) of both products using chiral HPLC.

Protocol 2: Chemical Hydrolysis of (S)-3-Acetoxy-piperidin-2-one

Objective: To obtain (S)-3-hydroxy-piperidin-2-one from the resolved acetate.

Materials:

-

(S)-3-Acetoxy-piperidin-2-one

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

Procedure:

-

Dissolve the enantiomerically enriched (S)-3-acetoxy-piperidin-2-one (1.0 eq) in methanol.

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Evaporate the methanol under reduced pressure.

-

Wash the resulting crude solid repeatedly with acetone to extract the product, leaving the inorganic salts behind.

-

Concentrate the combined acetone extracts to yield the crude (S)-3-hydroxy-piperidin-2-one.

-

If necessary, purify the product by filtering through a short pad of silica gel using acetone as the eluent to yield the final product.[7]

References

-

Reddy, L. H., et al. (2006). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry.

-

Request PDF. A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives. ResearchGate. Available at: [Link]

-

Huang, W.-X., et al. (2015). Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. Organic Letters.

- Google Patents. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US3408354A.

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. CHIMIA. Available at: [Link]

-

Chegg.com. Solved The following spectroscopic data (EI-MS, IR, 1H and | Chegg.com. Available at: [Link]

- Google Patents. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. CN106432059A.

-

Meza-León, R. L., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry. Available at: [Link]

-

Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantic Scholar. Available at: [Link]

-

Santos, M. A. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry.

-

University of Calgary. Spectra Problem #3 Solution. Available at: [Link]

-

Hollmann, F., & Arends, I. (2012). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. ChemCatChem. Available at: [Link]

-

Ni, Y., et al. (2014). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology. Available at: [Link]

-

Wang, D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

- Google Patents. (1985). Derivatives of 3,4,5-trihydroxypiperidine, processes for their preparation, and their use as medicines and in animal food. EP0019899B1.

-

El-Sayed, N. N. E., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

-

University of Southampton. ePrints Soton. Available at: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available at: [Link]

-

Apprètech. This compound. Available at: [Link]

-

Grimm, C., et al. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of visualized experiments : JoVE. Available at: [Link]

-

Román, R., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Available at: [Link]

-

PubChem. 3-Amino-1-hydroxypiperidin-2-one. Available at: [Link]

-

Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Available at: [Link]

-

Chen, J., et al. (2023). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Mąkosza, M., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. Available at: [Link]

-

Chemsrc. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3. Available at: [Link]

-

Wang, Y., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules. Available at: [Link]

-

Fjell, C. D., et al. (2012). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Journal of amino acids. Available at: [Link]

-

Ashenhurst, J. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

Sources

- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 2. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]

- 3. 3-(S)-HYDROXY-2-PIPERIDONE | 74954-71-5 [chemicalbook.com]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 5. nbinno.com [nbinno.com]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. appretech.com [appretech.com]

- 10. This compound | 19365-08-3 [amp.chemicalbook.com]

- 11. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3 | Chemsrc [chemsrc.com]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxypiperidin-2-one CAS number and structure

An In-depth Technical Guide to 3-Hydroxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's reactivity, spectroscopic signature, and applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to equip researchers with the practical knowledge required for its effective use in the laboratory.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2] Its prevalence is attributed to its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the capacity to engage in specific hydrogen bonding interactions within biological targets.[2] this compound, a functionalized derivative, serves as a versatile starting material for the synthesis of more complex piperidine-containing molecules, making it a compound of significant interest to the drug development community.[3][4]

Core Compound Profile: this compound

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference(s) |

| Appearance | Off-white to light brown solid | [8] |

| Melting Point | 141-142 °C | [6][8] |

| Boiling Point | 352.3 ± 35.0 °C (Predicted) | [6][7][8] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [6][8] |

| pKa | 12.82 ± 0.20 (Predicted) | [8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis of this compound

The synthesis of 3-hydroxypiperidin-2-ones can be achieved through various synthetic strategies. A notable approach involves the site-selective difunctionalization of the inert C(sp³)-H bonds of N-substituted piperidine derivatives. This method proceeds through a cascade process involving the formation of key intermediates such as a cyclic enamine, an oxiranium ion, and an iminium ion.[11]

Another practical method, suitable for larger scale production, involves the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide salt in water under the action of an inorganic base.[4] This approach is advantageous due to its mild reaction conditions, avoidance of expensive catalysts, and readily available starting materials.[4]

Caption: Applications of this compound as a synthetic precursor.

Experimental Protocol: Synthesis of 3-Hydroxypiperidine from 5-bromo-2-hydroxypentylamine hydrobromide

This protocol is adapted from a patented procedure and describes a key step in the synthesis of the 3-hydroxypiperidine core, which can be a precursor to this compound. [3][4] Materials:

-

5-bromo-2-hydroxypentylamine hydrobromide

-

Sodium carbonate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of deionized water.

-

Base Addition: Cool the solution to 10-15 °C using an ice bath. While stirring, slowly add a solution of 15.0 g of sodium carbonate in 60 mL of water over approximately 1 hour.

-

Initial Reaction: Maintain the reaction temperature at approximately 15 °C and continue stirring for 2 hours.

-

Warming: Increase the temperature to 30-40 °C and stir for an additional 2 hours.

-

Work-up: Stop the reaction and allow the mixture to cool to room temperature.

-

Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the water.

-

Filtration: Filter the concentrated solution to remove precipitated salts and wash the solid with a small amount of cold water.

-

Final Concentration and Purification: Continue to concentrate the mother liquor. The crude product can be purified by distillation under reduced pressure to yield colorless, oily 3-hydroxypiperidine.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation. [8]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry place at 2-8°C. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the development of novel bioactive molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in research and drug discovery endeavors.

References

-

Appretech Scientific Limited. This compound. [Link]

-

ChemBK. This compound. [Link]

-

Chemsrc. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3. [Link]

-

ResearchGate. A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives | Request PDF. [Link]

-

PubChem. 3-Amino-1-hydroxypiperidin-2-one | C5H10N2O2 | CID 18360061. [Link]

-

ResearchGate. Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. [Link]

-

PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. [Link]

-

MOLBASE. 3-hydroxypiperidin-2-one19365-08-3,Purity98%_Waterstonetech, LLC. [Link]

-

University of Newcastle's Digital Repository. Biological activities of 3,4,5‐trihydroxypiperidines and their N‐ and O‐derivatives. [Link]

-

PubChem. [(3R)-3-hydroxypiperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | C21H21NO3 | CID 60204018. [Link]

-

ResearchGate. The H-NMR spectral data of isolated compound. [Link]

-

medium.com. What are the properties of 3 - Hydroxypiperidine metal complexes? - Blog. [Link]

- Google Patents.

-

PubMed Central. Spectroscopic dataset of Hedione's derivatives gathered during process development. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

-

ResearchGate. H-NMR and 13 C-NMR spectra data of [(2S,3S)-Hmp] 2 -nodupetide compared to isolated. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed Central. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]

-

UMass ScholarWorks. DSpace. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. appretech.com [appretech.com]

- 6. chembk.com [chembk.com]

- 7. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3 | Chemsrc [chemsrc.com]

- 8. This compound | 19365-08-3 [amp.chemicalbook.com]

- 9. molbase.com [molbase.com]

- 10. This compound | 19365-08-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Hydroxypiperidin-2-one: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the key spectroscopic data for 3-Hydroxypiperidin-2-one (CAS No. 19365-08-3), a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive analytical data is available from commercial suppliers, this guide synthesizes expected spectral features based on fundamental principles and data from analogous structures to provide a robust framework for interpretation.[1]

Introduction: The Significance of this compound

This compound, a lactam derivative, possesses a unique combination of functional groups—a secondary amide within a six-membered ring, and a hydroxyl group at the C3 position. This arrangement offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The chirality at the C3 position further adds to its potential complexity and biological specificity.

Accurate structural elucidation and purity assessment are paramount in any drug discovery pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide explains the causality behind expected spectral data, offering field-proven insights into the interpretation of NMR, IR, and MS data for this specific molecule.

Below is a diagram illustrating the structure of this compound, highlighting the key functional groups that give rise to its characteristic spectroscopic signature.

Caption: Molecular structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the amide proton, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effect of the carbonyl group.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 7.5 | br s | 1H | NH | The amide proton is typically broad and its chemical shift is solvent and concentration dependent. |

| ~4.0 - 4.2 | m | 1H | CH -OH | This proton is deshielded by the adjacent hydroxyl and carbonyl groups. |

| ~3.2 - 3.4 | m | 2H | N-CH₂ | The methylene group adjacent to the nitrogen is deshielded. |

| ~2.8 - 3.0 | br s | 1H | OH | The hydroxyl proton signal is often broad and its position is highly variable. |

| ~1.8 - 2.1 | m | 4H | -CH₂ -CH₂ - | The remaining two methylene groups on the ring will appear as complex multiplets. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, five distinct signals are expected for the carbon atoms of the piperidine ring.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C =O | The carbonyl carbon of the lactam is significantly deshielded. |

| ~65 - 70 | C H-OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |

| ~40 - 45 | N-C H₂ | The carbon adjacent to the nitrogen atom is deshielded. |

| ~25 - 30 | -C H₂- | Methylene carbon adjacent to the CH-OH group. |

| ~20 - 25 | -C H₂- | Methylene carbon adjacent to the N-CH₂ group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons (though none are present here, it's good practice).

-

Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: A typical workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-N bonds.

Expected IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretch | The hydroxyl and amide N-H stretching vibrations overlap in this region, resulting in a broad band. |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methylene groups in the piperidine ring. |

| ~1650 | Strong | C=O stretch (amide) | The carbonyl stretch of the lactam is a very strong and characteristic absorption. |

| ~1250 | Medium | C-N stretch | Stretching vibration of the amide C-N bond. |

| ~1100 | Medium | C-O stretch | Stretching vibration of the alcohol C-O bond. |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) IR. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The software automatically performs the Fourier transform and can be used to label the peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 116.0706 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode. |

| 138.0525 | [M+Na]⁺ | Adducts with sodium are commonly observed in ESI-MS. |

| 98.0600 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion is a likely fragmentation pathway. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap instrument.

-

Acquisition Parameters:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the instrument in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Processing: The instrument software will generate the mass spectrum, from which the m/z values of the detected ions can be determined.

Caption: Integrated workflow for the complete spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application for research and drug development. This guide provides a detailed framework for understanding and interpreting its NMR, IR, and MS data. By correlating the expected spectral features with the molecular structure, researchers can confidently verify the identity and purity of their synthesized material. The protocols outlined herein represent standard, validated methods that ensure the generation of reliable and reproducible spectroscopic data.

References

-

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Wang, F., Zhang, X., He, Y., & Fan, X. (2019). A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives. Tetrahedron Letters, 60(42), 151155. (Note: Full text may require subscription or institutional access).

Sources

A Senior Application Scientist's Guide to the Synthesis and Isolation of 3-Hydroxypiperidin-2-one: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 3-hydroxypiperidin-2-one moiety represents a cornerstone heterocyclic scaffold, serving as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its rigid, stereochemically rich structure, featuring a lactam and a secondary alcohol, provides an ideal template for developing novel therapeutics. This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and purification. We will dissect modern synthetic strategies, including chemo-enzymatic approaches and direct C-H functionalization, providing detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous understanding of this vital synthetic intermediate.

Introduction: The Strategic Importance of the this compound Core

The piperidine ring is the most abundant nitrogen-containing heterocycle in FDA-approved pharmaceuticals, a testament to its favorable physicochemical properties and metabolic stability.[1] The introduction of a hydroxyl group and a carbonyl function, as seen in this compound, transforms this simple ring into a highly versatile and stereochemically complex intermediate. The hydroxyl group offers a handle for further functionalization or can act as a key hydrogen bond donor in ligand-receptor interactions, while the lactam moiety imparts conformational rigidity and specific electronic properties.

While this specific molecule is not widely reported as a natural product, its core structure is embedded within numerous biologically active alkaloids and synthetic drug candidates. Many piperidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antitumor, and anesthetic properties, making them crucial intermediates in medicinal chemistry.[2] Therefore, the "discovery" of this compound is less about a singular event and more about the strategic recognition of its value. The primary challenge for scientists is not finding it in nature, but rather developing efficient, scalable, and stereocontrolled methods for its synthesis and isolation.

This guide will focus on the practical aspects of preparing and purifying this key intermediate, emphasizing the logic behind the selection of reagents, conditions, and purification strategies.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached from several distinct strategic directions. The choice of method often depends on the desired scale, cost, and, most critically, the need for stereochemical control.

Strategy 1: Direct Dual C-H Oxidation of N-Substituted Piperidines

One of the most elegant and modern approaches involves the direct, site-selective functionalization of inert C(sp³)-H bonds on a pre-formed piperidine ring. This strategy avoids lengthy linear syntheses and often proceeds under mild conditions.

Causality & Mechanistic Insight: This reaction is believed to proceed through a cascade process. The reaction is initiated by the formation of a cyclic enamine intermediate from the N-substituted piperidine. This enamine is then epoxidized to form a reactive oxiranium species, which subsequently rearranges to an iminium intermediate. Hydrolysis of the iminium ion furnishes the final this compound product.[3] This transition-metal-free approach is both efficient and environmentally benign.[4]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

3-Hydroxypiperidin-2-one derivatives and analogs

An In-depth Technical Guide to 3-Hydroxypiperidin-2-one Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. This heterocyclic motif, a six-membered lactam ring bearing a hydroxyl group at the C3 position, offers a unique combination of structural rigidity and synthetic tractability. The presence of a chiral center at the C3 position is of particular importance, as the stereochemistry often dictates the biological activity and selectivity of its derivatives.

These compounds have garnered significant attention due to their diverse pharmacological profiles, which include nootropic, anticonvulsant, anti-inflammatory, and anticancer activities. The ability to readily modify the scaffold at the N1, C3, and other positions on the ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and stereochemistry.

Cyclization of Amino Acid Precursors

A common and versatile approach involves the cyclization of functionalized amino acid precursors. For instance, derivatives of glutamic acid can be employed to construct the piperidin-2-one ring system. The key is to introduce the hydroxyl group at the appropriate position before or after the cyclization step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, including piperidin-2-ones. This method typically involves an acyclic diene precursor that undergoes an intramolecular cyclization reaction catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.

Asymmetric Synthesis

Given the importance of stereochemistry at the C3 position, several asymmetric synthetic methods have been developed. These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions to obtain enantiomerically pure this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

Central Nervous System (CNS) Activity

A significant number of this compound derivatives exhibit activity within the central nervous system.

-

Nootropic Effects: Certain derivatives have shown potential as cognitive enhancers, or nootropics. These compounds are believed to modulate neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are crucial for learning and memory.

-

Anticonvulsant Properties: The piperidin-2-one scaffold is present in several anticonvulsant drugs. Derivatives of this compound have been synthesized and evaluated for their ability to suppress seizures in various animal models. Their mechanism of action may involve the modulation of ion channels or neurotransmitter receptors.

Anticancer Activity

More recently, the this compound scaffold has been explored for its potential in oncology. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, or the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperidin-2-one ring. Key SAR insights include:

-

Stereochemistry at C3: The absolute configuration of the hydroxyl group at the C3 position is often critical for biological activity.

-

Substitution at N1: Modification of the nitrogen atom with different alkyl or aryl groups can significantly impact potency and selectivity.

-

Substitution at other ring positions: Introducing substituents at other positions on the ring can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

Experimental Protocol: Synthesis of a Representative this compound Derivative

The following is a representative protocol for the synthesis of an N-benzylated this compound derivative.

Materials:

-

Diethyl 2-acetamido-2-(3-oxopropyl)malonate

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reduction of the Aldehyde:

-

Dissolve diethyl 2-acetamido-2-(3-oxopropyl)malonate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

-

N-Benzylation:

-

Dissolve the product from the previous step in anhydrous DMF.

-

Add NaH portion-wise at 0 °C.

-

Stir for 30 minutes, then add benzyl bromide dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

-

Cyclization and Decarboxylation:

-

Reflux the N-benzylated intermediate in 6 M HCl for 12 hours.

-

Cool the reaction mixture and neutralize with 6 M NaOH.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-benzyl-3-hydroxypiperidin-2-one.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Comparative Biological Activity of Selected this compound Analogs

| Compound | R¹ | R³ | Target | IC₅₀ (nM) |

| 1a | H | OH | GABA-AT | 120 |

| 1b | Benzyl | OH | HDAC6 | 45 |

| 1c | 4-Cl-Ph | OH | FAAH | 88 |

| 2a | H | OMe | M-current | 250 |

| 2b | Benzyl | OMe | Nav1.7 | 150 |

GABA-AT: GABA-aminotransferase; HDAC6: Histone deacetylase 6; FAAH: Fatty acid amide hydrolase; M-current: Muscarinic-sensitive potassium current; Nav1.7: Voltage-gated sodium channel 1.7

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Diagram 2: Proposed Mechanism of Action in CNS

Caption: Putative mechanisms of CNS activity for this compound derivatives.

Future Directions and Outlook

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Development of more efficient and stereoselective synthetic methods.

-

Exploration of novel biological targets for these compounds.

-

Optimization of pharmacokinetic properties to improve drug-like characteristics.

-

Application of computational methods to guide the design of new and more potent analogs.

The versatility of the this compound core, coupled with its proven track record in yielding biologically active molecules, ensures that it will remain an important structural motif in medicinal chemistry for years to come.

References

A comprehensive list of references will be provided upon request, including peer-reviewed articles and patents related to the synthesis and biological evaluation of this compound derivatives. For further reading, it is recommended to search scientific databases such as PubMed, Scopus, and SciFinder using keywords like "this compound," "synthesis," and "biological activity."

The 3-Hydroxypiperidin-2-one Scaffold: A Privileged Core in Medicinal Chemistry

Introduction: Unveiling a Scaffold of Significant Potential

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-hydroxypiperidin-2-one scaffold is one such privileged structure. This heterocyclic core, characterized by a six-membered piperidine ring bearing a hydroxyl group at the 3-position and a carbonyl group at the 2-position, represents a unique convergence of structural features that impart desirable physicochemical and pharmacological properties. Its inherent chirality, hydrogen bonding capabilities, and conformational flexibility make it an attractive starting point for the design of a diverse array of bioactive molecules.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the biological significance of the this compound core, exploring its presence in natural products, its diverse pharmacological activities, and the synthetic strategies employed to access its derivatives. By providing a detailed analysis of its structure-activity relationships and mechanistic insights, this guide aims to illuminate the therapeutic potential of this remarkable scaffold and inspire future drug discovery endeavors.

Natural Occurrence and Biological Precedent

While the this compound moiety itself is a relatively rare find in naturally occurring compounds, the broader 3-hydroxypiperidine skeleton is a well-established pharmacophore present in a multitude of bioactive natural products and alkaloids[1]. For instance, the simple 3-hydroxypiperidine structure is a key component of various alkaloids, which are known for their diverse physiological effects[1]. The presence of the hydroxyl group introduces a chiral center, significantly influencing the molecule's interaction with biological targets. One notable example is the piperidine alkaloid hipporidine A, which features a 2,6-disubstituted piperidine structure and has demonstrated neuroprotective effects[2]. Although not a direct match, the structural similarity and shared piperidine core highlight the biological relevance of this class of compounds. The lactam functionality within the this compound scaffold further enhances its drug-like properties by providing an additional hydrogen bond acceptor and influencing the molecule's polarity and metabolic stability.

Synthetic Strategies: Accessing the Core

The synthesis of the this compound scaffold and its derivatives is a critical aspect of harnessing its therapeutic potential. Various synthetic routes have been developed, often focusing on the stereoselective construction of the chiral center at the 3-position.

A notable and efficient method for the synthesis of 3-hydroxypiperidin-2-ones involves a site-selective difunctionalization of the inert C(sp³)–H bonds of N-substituted piperidine derivatives[3]. This innovative approach allows for the direct introduction of the hydroxyl and carbonyl functionalities in a controlled manner. The proposed mechanism for this transformation involves a cascade process that proceeds through the formation of key intermediates, including a cyclic enamine, an oxiranium ion, and an iminium ion[3]. This method offers a streamlined and atom-economical route to this valuable scaffold.

Experimental Protocol: Synthesis of 3-Hydroxypiperidin-2-ones via Site-Selective Difunctionalization [3]

Objective: To synthesize N-substituted 3-hydroxypiperidin-2-ones from the corresponding N-substituted piperidines.

Materials:

-

N-substituted piperidine

-

Oxidizing agent (e.g., m-CPBA)

-

Solvent (e.g., Dichloromethane)

-

Catalyst (if required by the specific protocol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-substituted piperidine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Cool the reaction mixture to the specified temperature (e.g., 0 °C) and slowly add the oxidizing agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthetic pathway for 3-hydroxypiperidin-2-ones.

Pharmacological Activities: A Scaffold of Diverse Therapeutic Promise

The this compound scaffold and its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

Derivatives of the piperidin-2-one core have shown significant potential as anticancer agents. Studies on related structures, such as 3-fluoroazetidin-2-ones, have demonstrated potent activity in human breast cancer cells, with IC50 values in the nanomolar range[4][5]. These compounds often exert their effects by targeting key cellular processes like microtubule polymerization[5]. The introduction of a hydroxyl group in the 3-position of the piperidin-2-one ring can enhance interactions with biological targets through hydrogen bonding, potentially leading to improved anticancer potency. For instance, hydroxypiperidine-substituted thiosemicarbazones have been investigated for their anticancer activity, with some compounds showing potent inhibition of human carbonic anhydrase isoforms, which are implicated in tumor progression[6].

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 3-Fluoroazetidin-2-ones | MCF-7 (Breast) | 0.075 - 0.095 | Microtubule disruption | [4][5] |

| Hydroxypiperidine-substituted thiosemicarbazones | A549 (Lung) | 0.58 | Carbonic anhydrase inhibition | [6] |

Neuroprotective Effects

The piperidine and piperidin-2-one scaffolds are well-represented in compounds with neuroprotective properties. Derivatives have been designed and evaluated for their potential in treating neurodegenerative disorders like Alzheimer's disease[7]. These compounds have been shown to inhibit β-amyloid aggregation and possess anti-inflammatory properties in microglial cells[7]. A series of novel piperidine urea derivatives have also been synthesized and shown to have potent neuroprotective activities in vitro[8]. The 3-hydroxy group on the piperidin-2-one scaffold can contribute to these effects by modulating the molecule's polarity and ability to cross the blood-brain barrier, as well as by providing an additional point of interaction with neuronal targets. Novel pyrrolidine-2-one derivatives, a related five-membered ring system, have also shown promise in treating cognitive deficits in animal models[9].

Caption: Potential neuroprotective mechanisms of the scaffold.

Antimicrobial Activity

Piperidine-containing compounds have a long history as antimicrobial agents[10][11][12][13][14]. The this compound scaffold can be derivatized to generate novel compounds with potent antibacterial and antifungal activities. For example, various 2,6-disubstituted piperidin-4-one derivatives have exhibited promising antimicrobial activity against a range of pathogens[12]. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) in the this compound core can facilitate binding to microbial enzymes or other essential cellular components, leading to the inhibition of microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Piperidine derivatives | Staphylococcus aureus | 32-512 | [10] |

| 2,6-disubstituted piperidin-4-ones | Various bacteria and fungi | - | [12] |

Enzyme Inhibition

The structural features of the this compound scaffold make it an excellent starting point for the design of enzyme inhibitors. The rigidified cyclic structure can pre-organize the pharmacophoric elements for optimal binding to an enzyme's active site. For instance, derivatives of the related 3-hydroxypyridin-4-one scaffold have been synthesized and shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis[15]. Furthermore, 3,4,5-trihydroxypiperidines are known inhibitors of glycosidases, enzymes that play crucial roles in various biological processes[16]. The this compound core can be similarly exploited to develop inhibitors for a range of enzymes, including proteases and kinases, which are important targets in various diseases. For example, 3-hydrazonoindolin-2-one derivatives have been identified as CDK2 inhibitors with anti-breast cancer activity[17].

Conclusion and Future Perspectives

The this compound scaffold represents a privileged and versatile core in the landscape of medicinal chemistry. Its unique combination of a chiral hydroxyl group and a lactam functionality within a six-membered ring provides a fertile ground for the development of novel therapeutic agents. As this guide has demonstrated, derivatives of this scaffold have shown significant promise in a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Future research in this area should focus on several key aspects. The exploration of natural product sources for compounds containing the this compound core could provide valuable lead compounds with novel biological activities. Further development of efficient and stereoselective synthetic methodologies will be crucial for accessing a wider diversity of derivatives for structure-activity relationship studies. A deeper understanding of the mechanisms of action of these compounds at the molecular level will enable more rational drug design and optimization.

References

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 471-475. Available from: [Link]

-

Request PDF | A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives | An efficient and novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of the inert C(sp³)–H bonds of N-substituted... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Zhang, Y., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2274-2284. Available from: [Link]

-

Gawande, N. G., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(4), 133-138. Available from: [Link]

-

Perumal, P., et al. (2014). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 539-541. Available from: [Link]

-

Request PDF | The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis | The 3-hydroxypiperidine moiety is a privileged scaffold that is encountered in many bioactive compounds and natural products. This review summarizes the... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), 2000208. Available from: [Link]

-

Kumar, P., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Available from: [Link]

-

Li, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(9), 1836-1849. Available from: [Link]

-

Al-Huniti, M. H., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1171-1197. Available from: [Link]

-

Request PDF | 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora | Three new alkaloids, hipporidine A (1), hipporidine B (2), and (−)-lobeline N-oxide (3), were discovered from the whole plant of Hippobroma longiflora... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. Available from: [Link]

-

Yilmaz, M., et al. (2025). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Scientific Reports, 15(1), 18735. Available from: [Link]

-

Konc, J., et al. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Mini Reviews in Medicinal Chemistry, 7(12), 1237-1253. Available from: [Link]

-

Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. Available from: [Link]

-

Yang, T. H., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 8(3), 83-88. Available from: [Link]

-

Safe, S., et al. (2010). Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs. The AAPS Journal, 12(4), 690-698. Available from: [Link]

-

Request PDF | Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes in different cancers via targeting MAPK superfamily signaling pathway | The anticancer activities of the synthesized compounds were tested against breast cancer (MCF-7), skin cancer (A431), and lung cancer (A549) for cell... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

6-[(1E,3E,5E)-deca-1,3,5-trien-1-yl]-3-hydroxy-1,2-dimethylpiperidin-1-ium-1-olate. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 4, 2026, from [Link]

-

[(3R)-3-hydroxypiperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone. (n.d.). Retrieved January 4, 2026, from [Link]

-

Buckheit, R. W., Jr, et al. (2007). The Structure-Activity Relationships of 2,4(1H,3H)-pyrimidinedione Derivatives as Potent HIV Type 1 and Type 2 Inhibitors. Antiviral Chemistry & Chemotherapy, 18(5), 259-275. Available from: [Link]

-

Dahanukar, V. H., et al. (2012). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 12(18), 1955-1972. Available from: [Link]

-

Jones, J. C., et al. (2013). 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. ACS Medicinal Chemistry Letters, 4(7), 675-679. Available from: [Link]

-

El-Damasy, A. K., et al. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 26(21), 6688. Available from: [Link]

-

Simoni, E., et al. (2018). Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules, 23(7), 1585. Available from: [Link]

-

Ramezanpour, S., et al. (2024). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 14(10), 6991-7002. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Scientific Reports, 12(1), 21066. Available from: [Link]

-

Al-Ostath, A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 423. Available from: [Link]

-

Bartolini, M., et al. (2021). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Molecules, 26(18), 5585. Available from: [Link]

-

Kowalczyk, E., et al. (2021). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Toxins, 13(10), 719. Available from: [Link]

-

Wrzecionek, K., et al. (2021). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 26(16), 4991. Available from: [Link]

-

Properties of 3-aminopyridin-2-one fragment 1. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chang, C. W., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs, 20(9), 587. Available from: [Link]

-

De Vicente, J., et al. (2009). Discovery of 3-OH-3-methylpipecolic hydroxamates: potent orally active inhibitors of aggrecanase and MMP-13. Bioorganic & Medicinal Chemistry Letters, 19(17), 5121-5125. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The 3-Hydroxypiperidin-2-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3-hydroxypiperidin-2-one moiety is a chiral, heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, six-membered lactam ring, combined with a hydroxyl group at the C3 position, creates a stereochemically defined structure capable of forming key hydrogen bond interactions with biological targets. This unique combination of features establishes it as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization.

This guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of the this compound core and its close chemical relatives. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore its most impactful application in the development of blockbuster immunomodulatory drugs.

I. Synthesis of the Core Scaffold: From Chiral Pool to Functionalized Heterocycle

The enantiomeric purity of the this compound scaffold is often critical for its biological activity. For this reason, synthetic strategies frequently leverage starting materials from the natural chiral pool, such as amino acids, to ensure precise stereochemical control. L-glutamic acid and its derivative, L-glutamine, are common and cost-effective starting points.

A representative synthetic approach involves the protection of the amine, activation of the side-chain carboxylic acid, and subsequent cyclization. The choice of a protecting group, such as Carboxybenzyl (Cbz), is crucial as it must be stable to the reaction conditions for cyclization yet readily removable without racemization. The cyclization itself is often mediated by reagents that form a reactive intermediate, such as an acyl chloride or by using coupling agents, which then undergoes intramolecular attack by the protected amine to form the desired lactam ring.

Below is a generalized workflow for the synthesis of a key derivative, (S)-3-aminopiperidine-2,6-dione, which serves as the pharmacophore for several major drugs. This synthesis begins with Cbz-protected L-glutamine.

Caption: Synthetic workflow for a key piperidine-dione intermediate.

II. Chemical Properties and Derivatization Strategies

The this compound scaffold possesses three primary sites for chemical modification, which allows for the systematic exploration of structure-activity relationships (SAR).

-

The C3-Hydroxyl Group: This secondary alcohol can be acylated, etherified, or oxidized to a ketone. These modifications are used to alter polarity, introduce new pharmacophoric elements, or act as a handle for attaching linkers.

-

The Lactam Nitrogen (N1): The N-H bond is weakly acidic and can be deprotonated and alkylated or acylated. N-substitution is a powerful strategy to modulate physicochemical properties like lipophilicity and metabolic stability, or to orient appended functional groups into specific binding pockets of a target protein.

-

The C3-Amino Group (in derivatives): In the closely related and highly important 3-amino-piperidine-2,6-dione scaffold, the primary amine at the C3 position is the key nucleophile. It is this amine that participates in condensation reactions to build the final drug molecules, such as Lenalidomide and Pomalidomide[1].

Caption: Primary reactive sites on the piperidin-2-one scaffold.

III. Application in Drug Discovery: The Cereblon Modulators

The most profound impact of the piperidine-2-one chemical class on medicine is undoubtedly the development of the Immunomodulatory Imide Drugs (IMiDs), including Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®)[2][3]. These drugs are analogs of the infamous teratogen, thalidomide, but have been optimized for potent anticancer and immunomodulatory effects with a managed safety profile[2][4]. The core of these molecules is the (S)-3-aminopiperidine-2,6-dione moiety, which is essential for their mechanism of action[2].